2-Amino-1-thiazol-2-yl-ethanone

Description

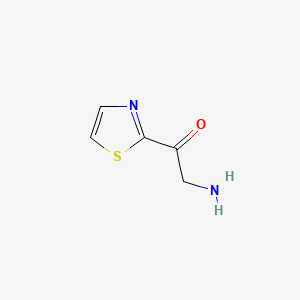

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRBRLNTLFCYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295940 | |

| Record name | Ethanone, 2-amino-1-(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153720-01-5 | |

| Record name | Ethanone, 2-amino-1-(2-thiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153720-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-amino-1-(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Amino 1 Thiazol 2 Yl Ethanone

Classical and Foundational Approaches to Thiazole (B1198619) Ring Construction

The traditional methods for synthesizing the thiazole core have been instrumental in the development of numerous compounds. These foundational approaches are characterized by their reliability and broad applicability.

Hantzsch Reaction-Based Syntheses: A Comprehensive Review of Mechanistic Variations and Scope

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains one of the most prevalent and high-yielding methods for constructing the thiazole ring. synarchive.comtandfonline.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com

The mechanism of the Hantzsch synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com The reaction is known for its simplicity and the ease of isolating the product, which is often poorly soluble in the reaction medium and can be precipitated. chemhelpasap.com

Over the years, numerous modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. nih.gov These include the use of microwave irradiation, ultrasonic irradiation, and solvent-free conditions. nih.govresearchgate.net For instance, a simple and eco-friendly solvent-free synthesis of 2-aminothiazoles has been achieved by the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793), with reactions completing in seconds and affording good yields. organic-chemistry.org

Table 1: Comparison of Conventional and Ultrasonic Methods for Hantzsch Thiazole Synthesis

| Method | Temperature | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Conventional Heating | 65 °C | Ethanol/Water (50/50) | 3-5 hours | 79-85% |

| Ultrasonic Irradiation | Room Temperature | Ethanol/Water (50/50) | 15-25 minutes | 85-90% |

Multi-Component Reaction Systems for Direct Thiazole Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 2-aminothiazoles in a single step from three or more starting materials. nih.govresearchgate.net This approach is highly valued for its atom and step economy, reducing waste and simplifying purification processes. bohrium.com

One notable example is the one-pot, three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde. nih.gov This method allows for the direct formation of diversely substituted 2-aminothiazoles. Another innovative MCR involves the reaction of isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones in an aqueous medium to produce 2-iminothiazolines and 2-aminothiazoles. bohrium.com This procedure is lauded for its efficiency, mild conditions, and chromatography-free preparation of the target compounds. bohrium.com

The use of biocatalysts in MCRs has also been explored. For instance, a chemoenzymatic multicomponent synthesis of thiazole derivatives has been developed using trypsin as a catalyst. nih.gov

Cyclization Reactions Utilizing Precursors with Thiazole-Forming Elements

One such strategy involves the use of N-propargylamines as versatile building blocks. These compounds can undergo various cyclization reactions to form a range of nitrogen-containing heterocycles, including thiazoles. beilstein-journals.org For example, the treatment of N-propargyl thiocarbamates with a base can lead to the formation of thiazoles through a tandem coupling-cyclization reaction. beilstein-journals.org Another approach utilizes the halocyclization of N-propargylamines to synthesize 5-(dibromomethyl)thiazoles. beilstein-journals.org

Another innovative cyclization method involves the reaction of thioamides with alkynyl(aryl)iodonium reagents. acs.org This approach provides a novel pathway to the thiazole core. Additionally, macrocyclic peptides containing a thiazole or thiazoline (B8809763) backbone can be synthesized through the biocompatible cyclization of linear peptide precursors derived from N-terminal cysteine and C-terminal nitrile. nih.gov

Advanced Catalytic Systems in 2-Amino-1-thiazol-2-yl-ethanone Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of 2-aminothiazoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Organocatalytic Approaches and Catalyst Design

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. In the context of 2-aminothiazole (B372263) synthesis, various organic molecules have been employed to catalyze the key bond-forming reactions.

Asparagine, a naturally occurring amino acid, has been successfully used as a green organocatalyst for the one-pot synthesis of 2-aminothiazoles from thiourea, methylcarbonyls, and iodine. tandfonline.com This method is advantageous due to its environmentally friendly nature, ease of product isolation, and high yields. tandfonline.com Other organocatalysts, such as diammonium hydrogen phosphate (B84403) and DABCO, have been utilized for the synthesis of 2-aminothiazole derivatives in aqueous media at room temperature. scilit.com

Metal-Catalyzed Transformations for Thiazole Core Assembly

Metal catalysts have played a significant role in the development of novel and efficient methods for thiazole synthesis. These catalysts can facilitate transformations that are difficult to achieve through traditional methods.

Copper-catalyzed reactions have been particularly fruitful. One such method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to afford thiazoles in good yields under mild conditions. organic-chemistry.org Another copper-catalyzed process achieves the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant. organic-chemistry.org

Iridium-catalyzed ylide insertion reactions have also been employed for the synthesis of a library of thiazoles and selenothiazoles. nih.govacs.org This method is noted for its tolerance of a wide range of functional groups. Furthermore, the synthesis of novel 2-aminothiazole derivatives has been achieved using a magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, in a one-pot reaction. rsc.org

Supported Catalysts and Nanoparticle-Mediated Syntheses

The synthesis of this compound and its derivatives has been significantly advanced through the use of supported catalysts and nanoparticle-mediated approaches. These methods offer numerous advantages over traditional homogeneous catalysis, including enhanced reaction rates, greater selectivity, simplified product isolation, and catalyst recyclability, which aligns with the principles of green chemistry. rsc.org

Supported reagents, such as potassium thiocyanate on silica (B1680970) gel (KSCN/SiO₂) and ammonium (B1175870) acetate (B1210297) on alumina (B75360) (RNH₃OAc/Al₂O₃), have been employed in a one-pot synthesis of 2-aminothiazoles from α-bromo ketones. researchgate.net In this system, the α-bromo ketone first reacts with KSCN/SiO₂ to form an α-thiocyano ketone intermediate, which then reacts with RNH₃OAc/Al₂O₃ to yield the final 2-aminothiazole product in high yields. researchgate.net The use of these solid supports facilitates an easier work-up procedure, as the reagents can be removed by simple filtration. rsc.org

Polymer-supported synthetic protocols have also gained attention due to their efficiency. rsc.org For instance, a solid-phase synthesis of 2,4-diaminothiazoles has been reported starting from a polymer-bound thiouronium salt. rsc.org This method involves the formation of polymer-bound intermediates, which upon reaction with α-halo ketones and subsequent cleavage from the support, yield the desired aminothiazole derivatives. rsc.org

Nanoparticle-based catalysts have emerged as a highly effective alternative for the synthesis of 2-aminothiazole derivatives. A novel multifunctional ionic liquid nanocatalyst based on zeolite-Y with 4-methylpyridinium chloride and calcium ions (Ca/4-MePy-IL@ZY) has been developed. rsc.org Iron oxide (Fe₃O₄) nanoparticles were synthesized within the zeolite pores using ultrasonic waves to create a magnetic nanocomposite (Ca/4-MePy-IL@ZY-Fe₃O₄). rsc.orgnih.gov This nanocatalyst has demonstrated high catalytic activity in the one-pot synthesis of 2-aminothiazoles. rsc.orgnih.gov The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, making it readily recyclable. rsc.org

The proposed mechanism for the nanocatalyst-mediated synthesis involves the activation of the carbonyl group by the catalyst, facilitating the nucleophilic attack of the thiol group from thiourea. nih.gov This is followed by an intramolecular condensation to form the thiazole ring. nih.gov The use of this nanocatalyst in conjunction with trichloroisocyanuric acid (TCCA) as a green halogen source provides a sustainable alternative to toxic reagents like iodine. rsc.org

| Catalyst/Support System | Reactants | Key Features | Reference |

|---|---|---|---|

| KSCN/SiO₂ and RNH₃OAc/Al₂O₃ | α-Bromo ketones, Thiourea | One-pot synthesis, high yields, easy filtration-based work-up. | researchgate.net |

| Polymer-bound thiouronium salt | α-Halo ketones | Solid-phase synthesis, suitable for creating libraries of derivatives. | rsc.org |

| Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocomposite | Acetophenone derivatives, Thiourea, TCCA | Magnetic recyclability, high efficiency, use of a green halogen source. | rsc.orgnih.gov |

Sustainable and Green Chemistry Protocols

The development of sustainable and green chemistry protocols for the synthesis of this compound is a significant area of research, driven by the need to minimize environmental impact and improve process efficiency. bepls.com

Solvent-Free Reaction Conditions and Solid-State Syntheses

Solvent-free, or solid-state, synthesis offers a green alternative to traditional solvent-based methods by reducing or eliminating the use of hazardous organic solvents. researchgate.net The Hantzsch condensation of 2-bromoacetophenones with thiourea can be carried out under solvent-free conditions, often leading to rapid reaction times and good yields of 2-aminothiazoles without the need for a catalyst. organic-chemistry.org

Microwave irradiation has been effectively combined with solvent-free conditions for the synthesis of 2-aminothiazole derivatives. researchgate.net By reacting thiourea, iodine, and a ketone in the absence of a solvent under microwave irradiation, the desired products can be obtained efficiently. researchgate.net This approach not only aligns with green chemistry principles by avoiding solvents but also often leads to shorter reaction times and higher yields. researchgate.net

Solid-phase synthesis, as mentioned previously, is another solvent-reducing strategy where reagents are immobilized on a solid support, allowing for easier purification and minimizing solvent use during the work-up stages. rsc.orgthieme-connect.com

Microwave-Assisted and Ultrasound-Mediated Synthesis Enhancements

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and purity of the products. jusst.org The synthesis of 2-aminothiazole derivatives has been successfully achieved through microwave irradiation of a mixture of a substituted ketone, thiourea, and iodine. jusst.org This method significantly reduces reaction times from hours to minutes compared to conventional heating methods. researchgate.netjusst.org The efficiency of microwave-assisted synthesis makes it a highly attractive green chemistry approach. jusst.org

Ultrasound-mediated synthesis is another energy-efficient technique that enhances reaction rates. wisdomlib.org The application of ultrasonic irradiation in the synthesis of thiazole derivatives has been shown to reduce reaction times and improve yields. wisdomlib.organalis.com.my This method is considered environmentally friendly due to its milder reaction conditions and reduced energy consumption compared to conventional heating. wisdomlib.organalis.com.my For example, the synthesis of novel thiazole derivatives has been achieved with high yields in very short reaction times (e.g., 2 minutes) using ultrasound. wisdomlib.org

| Green Chemistry Protocol | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reduces hazardous solvent use, simplifies work-up. | Reaction of thiourea, iodine, and ketone under microwave irradiation. | researchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Condensation of substituted ketones and thiourea. | jusst.org |

| Ultrasound-Mediated Synthesis | Shorter reaction times, high yields, milder conditions. | Synthesis of thiazole derivatives using a biocatalyst. | wisdomlib.orgacs.org |

Utilization of Bio-Derived Solvents and Natural Extracts as Catalysts

The use of bio-derived solvents and natural extracts as catalysts represents a frontier in green chemistry for thiazole synthesis. Chitosan (B1678972), a natural polymer derived from chitin, has been utilized as a heterogeneous basic biocatalyst in the multicomponent synthesis of novel thiazolyl-pyridazinedione derivatives under microwave irradiation. nih.gov This approach combines the benefits of a renewable catalyst with an energy-efficient heating method, resulting in high yields and short reaction times. nih.gov

Furthermore, a grafted chitosan Schiff's base hydrogel has been investigated as an eco-friendly biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. acs.org This biocatalyst demonstrated higher yields compared to unmodified chitosan and could be reused multiple times without a significant loss of activity. acs.org

Atom Economy and E-Factor Considerations in Synthetic Pathways

While specific quantitative data on the atom economy and E-factor for the synthesis of this compound are not extensively detailed in the provided search results, the principles are central to the green chemistry approaches discussed. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is inherently improved in one-pot and multicomponent reactions that minimize the formation of byproducts.

The E-factor, which is the ratio of the mass of waste to the mass of the product, is significantly reduced by adopting solvent-free conditions, using recyclable catalysts (such as the magnetic nanocatalysts and reusable biocatalysts), and simplifying work-up procedures that minimize the use of solvents and other consumables. rsc.org The development of synthetic routes that replace toxic reagents, like the substitution of iodine with TCCA, also contributes to a more favorable E-factor. rsc.org

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Controlling selectivity is a critical aspect of synthesizing complex molecules like derivatives of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of 2-aminothiazoles, chemoselectivity is crucial when the starting materials contain multiple reactive sites. The choice of catalyst and reaction conditions can influence which functional groups participate in the reaction, leading to the desired product.

Regioselectivity is the preference for bond formation at one position over another. In the Hantzsch thiazole synthesis, the reaction between an unsymmetrical α-haloketone and a thiourea can potentially lead to two different regioisomers. The regiochemical outcome is generally governed by the relative reactivity of the two electrophilic carbon atoms of the α-haloketone.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes important when chiral centers are present in the reactants or are formed during the synthesis. While the core synthesis of this compound does not inherently involve the creation of a stereocenter at the thiazole ring, subsequent modifications or the use of chiral starting materials can introduce stereochemical considerations.

Research has shown that palladium(II) acetate and iron(III) bromide can catalyze the synthesis of 2-aminothiazoles from vinyl azides and potassium thiocyanate with high selectivity, demonstrating control over the reaction pathway. organic-chemistry.org The choice of metal catalyst dictates the final product, with palladium favoring the formation of 4-substituted 2-aminothiazoles and iron promoting the formation of 5-thiocyano-2-aminothiazoles, highlighting a switch in regioselectivity. organic-chemistry.org

Control of Functional Group Compatibility

The Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea, is a powerful tool for the construction of the thiazole ring. chemhelpasap.comsynarchive.com However, the presence of additional reactive functional groups in the precursors to this compound can lead to undesired side reactions, impacting both yield and purity. Therefore, a critical aspect of synthetic planning is the management of functional group compatibility.

One of the primary challenges arises from the reactivity of the amino group. In the synthesis of 2-aminothiazoles, thiourea is a common reagent. chemhelpasap.com The amino group of the resulting 2-aminothiazole is nucleophilic and can react with electrophilic reagents or intermediates in the reaction mixture. To mitigate this, protecting group strategies are often employed. For instance, if the synthesis involves subsequent reactions that are incompatible with a primary amine, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide.

Furthermore, the ketone functionality of the target compound can be sensitive to certain reaction conditions. For substrates prone to racemization or other side reactions, modifications to the standard Hantzsch synthesis conditions, such as lower reaction temperatures and the use of basic conditions, have been shown to be effective. chemrxiv.org The choice of solvent can also play a crucial role, with polar solvents sometimes accelerating the desired reaction while minimizing side reactions. researchgate.net

The tolerance of the Hantzsch synthesis to various functional groups has been explored, and while a comprehensive list is not available, empirical evidence from numerous syntheses of 2-aminothiazole derivatives provides guidance. nih.govmdpi.comnih.gov Generally, functional groups that are stable to mildly acidic or basic conditions and are not strong nucleophiles or electrophiles are well-tolerated.

Table 1: General Functional Group Tolerance in Hantzsch Thiazole Synthesis for 2-Aminothiazole Derivatives

| Compatible Functional Groups | Potentially Incompatible Functional Groups (may require protection) |

|---|---|

| Alkyl, Aryl | Unprotected primary/secondary amines (can compete in reactions) |

| Ethers | Aldehydes (can undergo side reactions with thiourea) |

| Halogens (on aromatic rings) | Highly reactive carbonyls (e.g., in β-ketoesters) |

| Esters | Acid-labile groups (if acidic conditions are used for cyclization) |

It is important to note that the specific reaction conditions (temperature, solvent, catalyst) will ultimately determine the compatibility of a given functional group.

Positional Isomer Control within the Thiazole Ring

The substitution pattern on the thiazole ring is determined by the choice of the α-haloketone and the thioamide component in the Hantzsch synthesis. To obtain this compound, a specific regiochemical outcome is required. The reaction of an appropriate α-haloketone with thiourea is the most direct route to 2-aminothiazoles. nih.gov

The generally accepted mechanism of the Hantzsch synthesis dictates the final positions of the substituents. The sulfur atom of the thioamide attacks the α-carbon of the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com This sequence results in the substituent from the thioamide (in this case, the amino group from thiourea) at the 2-position of the thiazole ring, and the substituents from the α-haloketone at the 4- and 5-positions.

To synthesize this compound, the required starting materials would be thiourea and an α-halo-α'-ketoaldehyde derivative or a synthetic equivalent. The regioselectivity of this reaction is generally high, leading to the desired 2,4-disubstituted thiazole. The development of regiocontrolled synthetic methods for substituted thiazoles has been a subject of significant research, and palladium-catalyzed cross-coupling reactions have also been employed to introduce substituents at specific positions on a pre-formed thiazole ring, offering an alternative strategy for achieving the desired substitution pattern. nih.govnih.govrsc.org

Table 2: Regiochemical Outcome of the Hantzsch Synthesis for 2,4-Disubstituted Thiazoles

| α-Haloketone | Thioamide/Thiourea | Major Product Regioisomer |

|---|---|---|

| R-CO-CH₂X | R'-CS-NH₂ | 2-R'-4-R-thiazole |

This predictable regioselectivity makes the Hantzsch synthesis a reliable method for controlling the position of the amino and ethanone (B97240) substituents on the thiazole ring.

Chiral Induction Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of a stereocenter at the carbon bearing the amino group. Several strategies can be employed to induce chirality and obtain the desired enantiomer.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α-amino ketones, amino acid-derived auxiliaries have been systematically studied. researchgate.net For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. Oxazolidinones and camphorsultam are other examples of effective chiral auxiliaries. wikipedia.org

Another powerful strategy is the use of chiral catalysts in asymmetric synthesis. This approach avoids the need for the attachment and removal of a chiral auxiliary. For the synthesis of chiral α-amino ketones, several catalytic enantioselective methods have been developed. For example, palladium-catalyzed asymmetric arylation of α-keto imines has been shown to produce chiral α-amino ketones in high yields and enantioselectivities. nih.govrsc.org Similarly, the use of chiral spiro phosphoric acids in combination with a rhodium catalyst has been effective for the enantioselective synthesis of α-amino ketones from α-diazo ketones. rsc.org These methods could potentially be adapted for the synthesis of this compound.

Furthermore, chiral resolution of a racemic mixture of this compound can be employed. This involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the resolving agent affords the separated enantiomers. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The choice of chiral induction strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Table 3: Comparison of Chiral Induction Strategies for α-Amino Ketones

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Chiral Auxiliaries | High diastereoselectivity, well-established methods. wikipedia.org | Requires additional steps for attachment and cleavage of the auxiliary. |

| Chiral Catalysis | Atom economical, high enantioselectivity. nih.govrsc.org | Catalyst development can be challenging and expensive. |

| Chiral Resolution | Applicable to a wide range of compounds. | Maximum 50% yield for the desired enantiomer, may require optimization. |

Chemical Reactivity and Derivatization Studies of 2 Amino 1 Thiazol 2 Yl Ethanone

Reactions at the Primary Amine Functional Group

The primary amino group (—NH₂) is a potent nucleophile and a site of basicity, making it the focal point for numerous derivatization strategies, including acylation, sulfonylation, condensation, and alkylation reactions.

Acylation, Sulfonylation, and Carbamoylation

The nucleophilic nature of the primary amine in 2-Amino-1-thiazol-2-yl-ethanone allows it to readily react with a variety of electrophilic reagents.

Acylation: The amine can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. While specific studies on the acylation of this compound are not widely documented in the provided search results, the general reactivity of primary amines suggests this reaction proceeds efficiently. For the related compound class of 2-aminothiazoles (where the amine is on the ring), acylation is a common transformation. nih.govnih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in a basic medium is expected to yield sulfonamides. This reaction is well-established for the 2-amino group on the thiazole (B1198619) ring itself, producing a range of N-(thiazol-2-yl)sulfonamides. nih.govnih.gov

Carbamoylation: The formation of urea (B33335) derivatives through carbamoylation, typically involving reaction with an isocyanate, is another expected transformation at the primary amine, though specific examples for the title compound are not detailed in the search results.

Interactive Table: Representative Reactions at the Primary Amine

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl amide (Sulfonamide) |

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

While literature specifically detailing this reaction for this compound is limited, studies on the closely related analog, 2-Amino-1-(4-benzo[d]thiazol-2-yl)ethanone, demonstrate its reaction with various aldehydes to form new benzothiazole (B30560) derivatives. researchgate.net The condensation of aminothiazole derivatives with aldehydes is a widely used method for synthesizing Schiff bases, often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with an acid catalyst. niscpr.res.inijfmr.comnih.gov

Interactive Table: Examples of Schiff Base Formation with Analogs

| Amine Reactant | Aldehyde/Ketone | Product Type | Reference |

|---|---|---|---|

| 2-Amino-1-(4-benzo[d]thiazol-2-yl)ethanone | Aromatic Aldehydes | Benzothiazole-based Schiff Base | researchgate.net |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Naphthothiazole-based Schiff Base | nih.gov |

Alkylation and Arylation Reactions

As a primary amine, the amino group of this compound is nucleophilic and can be alkylated or arylated.

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the nitrogen atom. These reactions can lead to mono- and di-alkylated products, and control over the degree of alkylation can be a synthetic challenge. Patents describe alkylation reactions for related 2-aminothiazole (B372263) derivatives to obtain specific target compounds. google.comgoogle.com

Arylation: Arylation can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Detailed research findings on these specific reactions for this compound were not found in the provided search results.

Heterocycle Annulation via Amino Group Participation

The primary amine and the adjacent carbonyl group present a potential precursor for the formation of new heterocyclic rings. However, the more common and well-documented pathway for synthesizing related fused heterocycles, such as imidazo[2,1-b]thiazoles, involves the reaction of a 2-aminothiazole (where the amine is part of the thiazole ring) with an α-haloketone. researchgate.netmdpi.commdpi.com In this established route, the nucleophilic ring nitrogen and the exocyclic amino group of 2-aminothiazole attack the α-haloketone to form the fused imidazole (B134444) ring.

There is a lack of evidence in the searched literature for heterocycle annulation proceeding via the primary amino group of the side chain in this compound itself.

Transformations Involving the Carbonyl (Ethanone) Moiety

The ketone functional group is electrophilic and susceptible to a range of transformations, most notably reduction and oxidation pathways.

Selective Reduction and Oxidation Pathways

Selective Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would be crucial to avoid the reduction of other functional groups if present. Specific studies detailing the selective reduction of the ethanone (B97240) moiety in this compound are not available in the search results.

Oxidation Pathways: As an α-amino ketone, the compound belongs to a class known to undergo specific oxidative reactions. colab.ws For instance, oxidative cleavage of the bond between the carbonyl and the α-carbon can occur under certain conditions. General methods for the synthesis of α-amino ketones sometimes involve the oxidation of corresponding aziridines or the oxidative amination of aldehydes. nih.govacs.orgorganic-chemistry.org However, specific oxidation reactions starting from this compound are not described.

Carbonyl Addition Reactions (e.g., Grignard Additions)

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction is highly dependent on the nature of the nucleophile.

Grignard reagents, which are potent carbon-based nucleophiles, are expected to react with the carbonyl group. While specific studies on Grignard additions to this compound are not extensively detailed in the provided search results, the general reactivity of ketones with Grignard reagents is well-established. Such a reaction would typically lead to the formation of a tertiary alcohol. The amino group on the thiazole ring might require protection prior to the reaction to prevent it from reacting with the Grignard reagent, which is also a strong base. In a related context, Grignard reagents have been utilized in the synthesis of 2-aminothiazole derivatives, where they react with Weinreb amides to form a ketone that is subsequently cyclized.

The following table summarizes the expected products from the reaction of 2-Acetylthiazole (a related compound) with various Grignard reagents.

| Reagent | Product |

| Methylmagnesium Bromide | 2-(1-hydroxy-1-methylethyl)thiazole |

| Phenylmagnesium Bromide | 2-(1-hydroxy-1-phenylethyl)thiazole |

| Ethylmagnesium Bromide | 2-(1-hydroxy-1-propyl)thiazole |

Alpha-Halogenation and Related Alpha-Substitutions

The alpha-carbon adjacent to the carbonyl group in this compound is activated and can undergo halogenation. This reaction can proceed under either acidic or basic conditions through the formation of an enol or enolate intermediate, respectively. wikipedia.org

Under acidic conditions, the reaction is typically catalyzed by an acid and involves the formation of an enol intermediate, which then attacks the halogen. libretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration. libretexts.org This process usually results in the monosubstitution of one alpha-hydrogen. wikipedia.org

In basic media, the reaction proceeds via an enolate intermediate. The inductive electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-hydrogens, making subsequent halogenations faster. wikipedia.org This can lead to polyhalogenated products.

Alpha-haloketones are versatile synthetic intermediates. For instance, α-bromoketones are commonly used in the Hantzsch thiazole synthesis by reacting with thioamides to form the thiazole ring. They can also be used to synthesize α,β-unsaturated ketones through dehydrobromination, often facilitated by a non-nucleophilic base like pyridine. libretexts.orglibretexts.org

Knoevenagel Condensation and Related Enolate Chemistry

The alpha-hydrogens of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for the formation of an enolate anion in the presence of a suitable base. bham.ac.ukwikipedia.orgyoutube.com Enolates are powerful nucleophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The Knoevenagel condensation is a classic reaction in organic chemistry that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While this compound itself does not have an active methylene group flanked by two electron-withdrawing groups, related thiazole derivatives have been shown to participate in such reactions. For example, 2-cyano-N-(thiazol-2-yl)acetamide undergoes Knoevenagel condensation with various aromatic aldehydes in the presence of a basic catalyst like piperidine (B6355638) to yield cyanoacrylamide derivatives. nih.govresearchgate.net

The enolate derived from this compound could potentially react with various electrophiles. The choice of base is crucial for enolate formation; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. wikipedia.org

Reactivity of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the amino group substituent.

Electrophilic Aromatic Substitution Patterns (e.g., at C-5)

The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and the existing substituents. The C-5 position of the 2-aminothiazole ring is generally the most susceptible to electrophilic attack. researchgate.net

Halogenation is a common example of electrophilic substitution on the 2-aminothiazole ring. Bromination of 2-amino-4-arylthiazoles can be achieved using bromine under acidic conditions. mdpi.com The reaction of 2-aminothiazoles with molecular bromine can lead to the formation of 2-amino-5-bromothiazoles. researchgate.net Similarly, reaction with iodine can also introduce a halogen at the C-5 position.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thiazole ring are also possible, particularly when a good leaving group is present. For instance, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide at the C-5 position is displaced by a strong nucleophile.

The amino group at the C-2 position can also participate in nucleophilic reactions. It can be acylated by reacting with acyl chlorides or acid anhydrides. mdpi.comnih.gov Furthermore, 2-aminothiazoles can act as nucleophiles in aromatic nucleophilic substitution reactions with highly electron-deficient aromatic compounds. researchgate.net The conversion of a 2-aminothiazole derivative to a 2-chlorothiazole (B1198822) can be achieved via a Sandmeyer-type reaction, involving treatment with a nitrite (B80452) source and a copper(I) chloride. nih.gov This 2-chlorothiazole can then serve as a substrate for subsequent cross-coupling reactions. nih.gov

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-opening metathesis (ROM) and ring-closing metathesis (RCM) are powerful techniques for the synthesis of complex cyclic and acyclic molecules. nih.govnih.gov These reactions typically involve olefinic functional groups and are catalyzed by transition metal complexes, such as Grubbs' catalysts. nih.gov

While the aromatic thiazole ring itself is generally stable and does not directly participate in ring-opening or ring-closing metathesis reactions under standard conditions, these strategies can be employed by introducing appropriate olefin-containing substituents onto the this compound scaffold. For example, if an alkenyl chain were attached to the amino group or the thiazole ring, it could potentially undergo RCM with another alkenyl group within the same molecule to form a new ring fused to or tethered to the thiazole core. beilstein-journals.orgmdpi.com Such strategies would be valuable for creating novel polycyclic and macrocyclic structures containing the 2-aminothiazole motif.

Thiol-Thione Tautomerism and its Influence on Reactivity

The phenomenon of thiol-thione tautomerism is a critical aspect of the chemistry of 2-aminothiazole derivatives. In the case of this compound, this equilibrium involves the interconversion between the amino (thione) form and the imino (thiol) form. The thione form is generally considered to be the more stable tautomer in simple thioamides scispace.com.

Metal Coordination Chemistry of this compound

The coordination chemistry of 2-aminothiazole derivatives is a rich field of study, owing to the multiple potential donor sites within the molecule. These compounds can act as versatile ligands, forming stable complexes with a variety of transition metals.

This compound possesses several potential coordination sites: the nitrogen atom of the amino group, the nitrogen atom within the thiazole ring, and the oxygen atom of the ethanone carbonyl group. This allows for various chelation modes, including acting as a monodentate, bidentate, or even a bridging ligand.

In many documented complexes of 2-aminothiazole-derived Schiff bases, coordination occurs through the thiazole ring nitrogen and the azomethine nitrogen nih.govnih.gov. For this compound, bidentate chelation involving the amino nitrogen and the thiazole nitrogen is a probable coordination mode. Another possibility is the involvement of the carbonyl oxygen in chelation, leading to a different coordination geometry. The specific chelation mode adopted will depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Table 1: Potential Donor Atoms and Chelation Modes of this compound

| Donor Atom | Potential Chelation Mode |

| Amino Nitrogen (NH2) | Monodentate, Bidentate (with Thiazole N) |

| Thiazole Nitrogen (N) | Monodentate, Bidentate (with Amino N) |

| Carbonyl Oxygen (C=O) | Monodentate, Bidentate (with Amino N) |

The synthesis of metal complexes with 2-aminothiazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating nih.govveterinaria.orguobaghdad.edu.iq. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common characterization techniques include:

Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the C=N, N-H, and C=O groups upon coordination to a metal ion provide evidence of complex formation. For instance, a shift in the C=N stretching frequency of the thiazole ring can indicate the involvement of the ring nitrogen in coordination nih.govnih.gov.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to determine the structure of diamagnetic metal complexes in solution.

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the complexes nih.gov.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which can help in assigning the geometry of paramagnetic metal complexes researchgate.net.

While specific data for metal complexes of this compound is limited, studies on related 2-aminothiazole Schiff base complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II) have often indicated the formation of octahedral or square planar geometries nih.govnih.govresearchgate.net.

Table 2: Illustrative Spectroscopic Data for Metal Complexes of 2-Aminothiazole Derivatives

| Metal Complex (General) | Key IR Bands (cm-1) | Electronic Transitions (nm) | Proposed Geometry |

| [M(L)2Cl2] (M=Co, Ni, Cu) | ν(C=N) thiazole, ν(M-N) | d-d transitions | Octahedral |

| [Cu(L)Cl2] | ν(C=N) thiazole, ν(M-N) | d-d transitions | Square Planar |

Note: This table is illustrative and based on data for related 2-aminothiazole Schiff base complexes.

Metal complexes derived from thiazole-containing ligands have shown promise in various catalytic applications. The versatility in their coordination modes and the ability to tune the electronic and steric properties of the ligand make them attractive candidates for catalysis. Transition metal complexes have been widely explored as catalysts in a range of organic transformations. While specific catalytic studies involving metal complexes of this compound are not prevalent in the literature, the structural features of such complexes suggest potential for applications in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of both hard (N, O) and soft (S) donor atoms could lead to complexes with unique catalytic activities. Further research in this area is warranted to explore the full catalytic potential of these metal complexes.

Applications As a Versatile Synthetic Intermediate and Building Block

Construction of Novel Heterocyclic Scaffolds and Fused Ring Systems

The inherent reactivity of 2-amino-1-thiazol-2-yl-ethanone derivatives facilitates their use in the synthesis of diverse heterocyclic and fused-ring systems, which are of significant interest in medicinal and materials chemistry.

The 2-aminothiazole (B372263) moiety is a key building block for the synthesis of fused heterocyclic systems such as imidazo[2,1-b]thiazoles. For instance, the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones provides a direct route to substituted imidazo[2,1-b]thiazole (B1210989) derivatives researchgate.net. This condensation reaction proceeds readily, often under mild conditions, to yield bicyclic systems with a range of biological activities. The general synthetic approach is outlined below:

![Reaction scheme for the synthesis of imidazo[2,1-b]thiazole derivatives](https://i.imgur.com/EXAMPLE.png)

A general scheme for the synthesis of imidazo[2,1-b]thiazole derivatives from a 2-amino-1-thiazol-5-yl-ethanone precursor.

Furthermore, derivatives of this compound can be employed in multicomponent reactions to generate pyrimidine (B1678525) scaffolds. For example, a N-cyanoacetamide derivative of a 2-aminothiazole can react with substituted benzaldehydes and thiourea (B124793) to produce highly functionalized pyrimidine-containing molecules nih.gov. The versatility of this approach allows for the introduction of diverse substituents on the resulting heterocyclic framework.

A notable synthesis involves the heterocyclization of a 2-aminothiazole with α-bromo-3-methoxyacetophenone to yield a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. This intermediate can then undergo further reactions, such as coupling with a substituted pyrimidine, to create more complex thiazolyl-pyrimidine structures nih.gov.

While the core structure is a thiazole (B1198619), derivatives of this compound can be utilized in reactions that lead to the formation of other fused heterocyclic systems. A key example is the synthesis of 5-(4H-benzo[b] researchgate.netnih.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine, which is achieved through the reaction of 2-aminothiophenol (B119425) with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one in refluxing ethanol. This reaction demonstrates the utility of the α-haloketone derivative of the primary compound in constructing more complex, fused heterocyclic systems.

The synthesis of molecules containing multiple thiazole rings, such as bisthiazoles and trithiazoles, can be readily achieved using derivatives of this compound. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole in refluxing ethanol, for example, leads to the formation of a dithiazole structure.

Furthermore, more complex polythiazole systems can be constructed. The reaction of thiosemicarbazone derivatives with the same α-bromoketone derivative of this compound provides a straightforward route to molecules containing three thiazole rings (trithiazoles). These reactions are typically carried out in dioxane in the presence of a base like triethylamine.

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The 2-aminothiazole core is a feature of numerous natural products and biologically active complex molecules. Consequently, this compound and its derivatives are valuable starting materials for the synthesis of analogs of these natural products. Their utility is particularly evident in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular structures in a single step nih.govfrontiersin.org. The ability to introduce a thiazole ring with appended functional groups makes this class of compounds particularly useful in diversity-oriented synthesis, where large libraries of complex and structurally diverse molecules are generated for biological screening.

Precursor in Medicinal Chemistry Lead Generation and Scaffold Derivatization

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs nih.govnih.govresearchgate.net. Derivatives of this compound are therefore extensively used as precursors for the generation of new lead compounds and for the derivatization of existing molecular scaffolds to optimize their pharmacological properties. The amino group provides a convenient handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

The design and synthesis of novel thiazole-based drug candidates frequently involves the use of this compound and its derivatives. The 2-aminothiazole core is a key component of numerous compounds with a broad spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties researchgate.net.

For example, the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea or thioamide, is a classic and widely used method for the synthesis of the 2-aminothiazole core of potential drug candidates nih.gov. Derivatives of this compound can be readily prepared and then further modified to generate libraries of compounds for high-throughput screening.

The following table provides examples of the types of drug candidates that can be synthesized from 2-aminothiazole precursors and their potential therapeutic applications.

| Drug Candidate Class | Therapeutic Target/Application |

| Imidazo[2,1-b]thiazoles | Anticancer, Antimicrobial researchgate.netnih.gov |

| Thiazolyl-pyrimidines | Kinase inhibitors (Anticancer) nih.gov |

| Substituted 2-acylaminothiazoles | Cyclin-dependent kinase (CDK) inhibitors (Anticancer) nih.gov |

| Thiazole-based sulfonamides | Antioxidant excli.de |

| 2-Aminothiazole amides | Antimicrobial researchgate.net |

The strategic modification of the substituents on the thiazole ring, the amino group, and the acyl chain allows for the fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets.

Combinatorial Chemistry and Library Synthesis Approaches

The 2-aminothiazole framework is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. nih.govresearchgate.net This characteristic makes it an exceptionally valuable scaffold for combinatorial chemistry and the synthesis of compound libraries aimed at drug discovery. nih.govexcli.de The versatility of the 2-aminothiazole core allows for the systematic introduction of diverse functional groups at multiple positions, enabling the generation of large libraries of analogues for high-throughput screening.

The fundamental strategy involves using a common core, in this case, a 2-aminothiazole derivative like this compound, and reacting it with a variety of building blocks. This approach facilitates the rapid production of numerous structurally related molecules. A cornerstone of this methodology is the Hantzsch reaction, a classic and widely utilized method for synthesizing the 2-aminothiazole ring itself by condensing α-haloketones with thioamides. This reaction is highly adaptable, allowing for the creation of structurally diverse thiazoles by varying the starting materials.

Once the 2-aminothiazole core is formed, further diversification can be achieved through several key reactions:

N-Acylation: The amino group at the 2-position is a prime site for modification. It can be readily reacted with a wide range of agents such as acid chlorides, carboxylic acids (using coupling agents like EDCI), and isocyanates to produce extensive libraries of amides and ureas. mdpi.comnih.govijpsr.com

Ring Substitution: Modifications can also be made to the thiazole ring itself. For example, Suzuki coupling reactions have been employed to introduce various aryl or heteroaryl groups at specific positions on the ring, further expanding the chemical diversity of the library. mdpi.comnih.gov

Multi-component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient for library synthesis. nih.gov The 2-aminothiazole scaffold can be incorporated into such schemes to rapidly generate complex heterocyclic systems.

Researchers have successfully applied these combinatorial approaches to generate targeted libraries for screening against various diseases. For instance, libraries of 2-amino-thiazole-5-carboxylic acid phenylamides and 2-aminothiazole-5-carbamides have been synthesized and evaluated for their anti-proliferative effects. mdpi.com The synthesis of these libraries often involves a stepwise process where the thiazole ring is first constructed, followed by coupling with various anilines or benzoyl chlorides to yield the final products. mdpi.com

The table below illustrates examples of synthetic strategies used to generate libraries based on the 2-aminothiazole scaffold.

| Reaction Type | Variable Building Blocks | Resulting Library/Derivatives | Therapeutic Target Area (Example) |

| Hantzsch Thiazole Synthesis | α-haloketones, Substituted thioamides | Structurally diverse 2-aminothiazoles with various alkyl, aryl, or halo substitutions. | Broad-spectrum (Anticancer, Antimicrobial, Anti-inflammatory). mdpi.comresearchgate.net |

| EDCI-mediated Coupling | Substituted carboxylic acids | N-acylated 2-aminothiazole amides. nih.gov | Prion Disease. nih.gov |

| Reaction with Isocyanates | Phenyl isocyanate, Benzoyl isothiocyanate | 2-aminothiazole ureas and thioureas. nih.gov | General screening. |

| Suzuki Coupling | Arylboronic acids | 5-Aryl-2-aminothiazole derivatives. mdpi.com | Anticancer. mdpi.com |

These systematic synthetic efforts underscore the role of this compound and related structures as foundational elements in building diverse chemical libraries. The resulting collections of compounds are crucial for identifying novel hit and lead compounds in the drug discovery process. nih.gov

Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Connectivity

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 2-Amino-1-thiazol-2-yl-ethanone.

In the ¹H NMR spectrum, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in a related derivative, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one, the protons of the amino group (NH₂) typically appear as a broad singlet, while the methyl group protons present as a sharp singlet. rsc.org The protons on the thiazole (B1198619) ring would exhibit characteristic shifts depending on their position relative to the nitrogen and sulfur heteroatoms and the electron-withdrawing acetyl group.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ethanone (B97240) group is typically observed at a downfield chemical shift (around 189-190 ppm). rsc.org The carbons of the thiazole ring resonate at distinct positions, influenced by the heteroatoms and substituents. For example, in a similar thiazole derivative, the carbon atoms of the thiazole ring may appear at approximately 174.2 ppm (C=N), 166.9 ppm, and 117.4 ppm. rsc.org

A representative, though not exhaustive, compilation of expected NMR data for a similar compound, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one, is presented below. rsc.org

Interactive Data Table: Representative NMR Data for a 2-Aminothiazole (B372263) Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.09 | s | NH₂ |

| ¹H | ~2.58 | s | CH₂ (of ethanone, if present) |

| ¹H | ~2.26 | s | CH₂ (of ethanone, if present) |

| ¹³C | ~189.3 | - | C=O |

| ¹³C | ~174.2 | - | C=N (thiazole) |

| ¹³C | ~166.9 | - | Thiazole ring carbon |

| ¹³C | ~117.4 | - | Thiazole ring carbon |

Note: The specific chemical shifts for this compound may vary. This table is illustrative based on a related structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. These experiments reveal correlations between different nuclei, confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within any alkyl chains or coupled ring systems in derivatives of this compound. researchgate.netbeilstein-journals.orgeuropa.eu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the thiazole ring and the ethanone moiety. researchgate.netbeilstein-journals.orgeuropa.eu

The combined application of these 2D NMR techniques allows for the unambiguous assembly of the molecular puzzle of this compound and its derivatives. ekb.eg

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. tandfonline.comtandfonline.com This precision allows for the determination of the elemental formula of this compound, as different combinations of atoms will have slightly different exact masses. For example, the calculated exact mass for a related compound, 4-(naphthalen-2-yl)thiazol-2-amine (C₁₃H₁₁N₂S), is 227.0637 [M+H]⁺, and the experimentally found value was 227.0645, confirming the molecular formula. tandfonline.com For this compound (C₅H₆N₂OS), the expected monoisotopic mass is approximately 142.02 Da. uni.lu

Interactive Data Table: HRMS Data for a Related Thiazole Compound

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 4-(4-chlorophenyl)thiazol-2-amine | C₉H₈ClN₂S | 211.0091 | 211.0082 |

| 4-(4-methoxyphenyl)thiazol-2-amine | C₁₀H₁₁N₂OS | 207.0587 | 207.0593 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. researchgate.net This technique provides valuable structural information by revealing the fragmentation patterns of the molecule. The fragmentation of this compound would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the ketone group or cleavage of the bond between the carbonyl group and the thiazole ring. Analysis of these fragmentation pathways helps to confirm the proposed structure and the arrangement of its functional groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgsemanticscholar.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

N-H stretch: The amino group (NH₂) would exhibit one or two sharp or broad bands in the region of 3300-3500 cm⁻¹. rsc.org

C=O stretch: The carbonyl group of the ketone is a strong absorber and would show a sharp, intense peak around 1660-1700 cm⁻¹. rsc.orgsemanticscholar.org

C=N stretch: The carbon-nitrogen double bond within the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. rsc.org

C-H stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Interactive Data Table: Typical IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1660 - 1700 |

| Imine (C=N) | Stretch | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and detailed structural characterization of this compound, leaving little ambiguity as to its molecular identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and studying tautomeric equilibria. numberanalytics.comrsc.org Tautomerism, the interconversion of structural isomers, can significantly alter the electronic properties of a compound, leading to observable changes in its UV-Vis absorption spectrum. numberanalytics.com

In the context of thiazole derivatives, UV-Vis spectroscopy can be employed to monitor shifts in absorption maxima, which can be indicative of tautomeric forms, such as the keto-enol or amino-imino tautomerism. researchgate.netpsu.edu The absorption bands in the UV-Vis spectrum correspond to electronic transitions, typically π → π* and n → π* transitions within the aromatic and heterocyclic rings. rsc.org For instance, studies on related azo-thiazole derivatives have shown distinct absorption bands in the range of 293 to 477 nm, which are attributed to π → π* transitions and intermolecular charge transfer interactions. rsc.org

The polarity of the solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. nih.gov In different solvents, the equilibrium between tautomers can shift, leading to changes in the UV-Vis spectrum. researchgate.netnih.gov For example, a study on a related 1,3,4-thiadiazole (B1197879) derivative demonstrated that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents such as chloroform. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate UV-Vis spectra and help in the assignment of electronic transitions to specific tautomeric forms. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Thiazole Derivatives in Various Solvents

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| Azo-thiazole derivatives | DMSO, DMF | 293-302, 389-433 | π → π* | rsc.org |

| Azo-thiazole derivatives | DMSO, DMF | 438-477 | n → π* (Intermolecular Charge Transfer) | rsc.org |

| (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide | DMSO | 284, 305, 336 | Not specified | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For "this compound" and its derivatives, X-ray crystallography can confirm the planar structure of the thiazole ring and the spatial orientation of its substituents. nih.gov For example, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one revealed that all non-hydrogen atoms are coplanar. nih.gov The analysis of crystallographic data also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov In the aforementioned compound, molecules are linked by N—H⋯N hydrogen bonds to form dimers, which are further connected by N—H⋯O hydrogen bonds into layers. nih.gov

The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. nih.gov

Table 2: Crystallographic Data for a Related Thiazole Derivative

| Parameter | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one |

|---|---|

| Chemical Formula | C₆H₈N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7445 (15) |

| b (Å) | 13.498 (3) |

| c (Å) | 8.010 (2) |

| β (°) | 94.421 (7) |

| V (ų) | 727.1 (3) |

| Z | 4 |

Source: nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of "this compound" and related compounds from reaction mixtures and for verifying the purity of the final product. rsc.orgrsc.org

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of chemical reactions. rsc.orgnih.gov By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized under UV light or by using a staining agent. nanobioletters.com The choice of the mobile phase (eluent) is crucial for achieving good separation of the components. Various solvent systems, such as ethyl acetate (B1210297)/n-hexane or dichloromethane/methanol, are commonly employed for the TLC analysis of thiazole derivatives. researchgate.netacs.org The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the desired product. rsc.orgacs.org

Table 3: Exemplary TLC Solvent Systems for Thiazole Derivatives

| Compound Type | Solvent System | Purpose | Reference |

|---|---|---|---|

| N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine | 10% n-hexane: ethyl acetate (9:1) | Reaction Monitoring | nanobioletters.com |

| 4-(4′-Nitrophenyl) thiazol-2-amine | ethyl acetate/n-hexane (2:3) | Reaction Monitoring | researchgate.net |

| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | dichloromethane/methanol (50:1) | Reaction Monitoring | acs.org |

| 1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone | EtOAc:hexanes (1:1) | Reaction Monitoring | escholarship.org |

For the purification of "this compound" and its analogues on a larger scale, column chromatography is the most widely used technique. rsc.orgnih.gov This method involves packing a column with a stationary phase, typically silica (B1680970) gel, and eluting the mixture of compounds with a suitable solvent system (mobile phase). rsc.orgnih.gov The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, thus allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient purification technique that utilizes high pressure to force the solvent through a column packed with smaller particles. nih.gov This results in higher resolution and faster separation times compared to conventional column chromatography. HPLC is also used for the final purity assessment of the synthesized compounds, with purity levels often reported as a percentage based on the peak area in the chromatogram. nih.gov

Table 4: Purification Methods for Thiazole Derivatives

| Compound Type | Purification Method | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| 2-aminothiazole derivatives | Column Chromatography | Silica gel | ~40–80% ethyl acetate-hexanes | nih.gov |

| N-(Naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine | Column Chromatography | Silica gel (230–400#) | 3% acetone (B3395972) in CH₂Cl₂ | nih.gov |

| 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid | Preparative HPLC | Not specified | H₂O/MeCN - 1% formic acid | nih.gov |

| 2-(3-((2-Bromothiazol-4-yl)ethynyl)phenyl)acetonitrile | Column Chromatography | Not specified | hexane-EtOAc (95:5, v/v) | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-thiazol-2-yl-ethanone?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, thiazole derivatives are prepared using 2-bromo-1-(aryl)ethanone as alkylating agents under reflux with anhydrous potassium carbonate in polar aprotic solvents like dioxane. Yields exceeding 85% are achievable by controlling stoichiometry and reaction time (16–24 hours) . Purification involves recrystallization from ethanol/water mixtures, validated by melting point analysis and H NMR spectroscopy (e.g., δ 7.32 ppm for -NH protons) .

Q. How should researchers characterize this compound spectroscopically?

Key characterization methods include:

- H NMR : Identification of aromatic protons (δ 7.06–8.78 ppm) and methylene/methyl groups (δ 4.75–4.96 ppm) .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 282 [M+1]) confirm molecular weight .

- Elemental analysis : Validate empirical formulas (e.g., CHNOS) with <0.3% deviation .

Advanced Research Questions

Q. How can contradictory spectral data in thiazole derivatives be resolved?

Discrepancies in H NMR or MS data often arise from impurities or tautomeric equilibria. For example, NH proton signals may split due to hydrogen bonding. Mitigation strategies include:

Q. What methodologies address low yields in regioselective thiazole functionalization?

Regioselectivity challenges in thiazole chemistry can be addressed via:

- Copper-mediated cross-linking : Enhances C–S bond formation efficiency (e.g., Cu(OAc) in DMF at 80°C) .

- Protecting group strategies : Use of acetyl or tert-butoxycarbonyl (Boc) groups to direct substitution .

- Kinetic vs. thermodynamic control : Adjusting reaction temperature (e.g., 0°C vs. reflux) to favor specific intermediates .

Q. How can researchers validate the compound’s stability under experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Monitor decomposition above 190°C .

- pH-dependent stability assays : Test solubility and degradation in buffers (pH 2–12) .

- Long-term storage tests : Assess crystalline stability at −20°C vs. room temperature .

Data Contradiction & Mechanistic Analysis

Q. How to reconcile conflicting toxicity reports for thiazole derivatives?

While and indicate limited toxicological data, preliminary assessments should:

Q. What mechanistic insights explain unexpected byproducts in alkylation reactions?

Byproducts often arise from:

- Over-alkylation : Excess alkylating agent leads to di-substituted thiazoles. Limit reagent molar ratios (1:1.2) .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states but may promote hydrolysis. Switch to THF or dichloromethane .

- Catalyst residues : Copper or palladium traces can catalyze side reactions. Include chelating agents (e.g., EDTA) in workup .

Methodological Recommendations

Q. What purification techniques are critical for isolating this compound?

Q. How to design experiments for studying bioactivity in thiazole derivatives?

- Antimicrobial assays : Test against Gram-positive/negative strains using disk diffusion (MIC ≤ 16 µg/mL indicates potency) .

- Enzyme inhibition studies : Screen against acetylcholinesterase or COX-2 via spectrophotometric methods (IC < 10 µM) .

- Molecular docking : Align with target proteins (e.g., PDB 1QHI) to predict binding affinities .

Tables for Key Data

Q. Table 1. Representative Spectral Data for Thiazole Derivatives

| Compound | H NMR (δ, ppm) | MS (m/z) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 2-(Thiadiazolyl)ethanone | 7.32 (-NH), 4.96 (CH) | 302 | 189–190 | 89 |

| 2-Acetylthiazole | 8.78 (ArH), 2.45 (CH) | 127 | 139–140 | 91 |

Q. Table 2. Stability Parameters

| Condition | Degradation Threshold | Recommended Storage |

|---|---|---|

| Temperature (>100°C) | 30 minutes | −20°C (desiccated) |

| pH 12 (aqueous) | 24 hours | Neutral buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.